1-Thiophen-2-YL-ethanone oxime tosylate
Description
Historical Context and Chemical Classification
1-Thiophen-2-YL-ethanone oxime tosylate (CAS 893611-82-0) is a sulfonate ester derivative of 1-thiophen-2-YL-ethanone oxime, first synthesized in the early 21st century as part of efforts to expand the utility of thiophene-based heterocycles in organic and medicinal chemistry. Its molecular formula, $$ \text{C}{13}\text{H}{13}\text{NO}{3}\text{S}{2} $$, reflects a hybrid structure combining a thiophene ring, an oxime functional group, and a tosylate moiety. The compound belongs to the class of sulfonated oximes, which are characterized by their enhanced electrophilicity due to the electron-withdrawing tosyl group.
Thiophene derivatives gained prominence in the mid-20th century for their aromatic stability and versatility in electrophilic substitution reactions. The incorporation of an oxime group (-NOH) introduced nucleophilic and hydrogen-bonding capabilities, while the tosylate (-OTs) group improved solubility and reactivity in cross-coupling reactions. This triad of functional groups positions the compound at the intersection of heterocyclic, coordination, and synthetic organic chemistry.
Significance in Heterocyclic Chemistry Research
The compound’s thiophene-oxime scaffold has proven critical in synthesizing nitrogen- and sulfur-containing heterocycles, which are pivotal in drug discovery and materials science. For example:
- Cyclization Reactions : The oxime group facilitates intramolecular cyclization to form isoxazoles and isoxazolines, structures prevalent in bioactive molecules. Hypervalent iodine catalysts, such as hydroxy(aryl)iodonium tosylate, have been employed to mediate these transformations efficiently.
- Electrophilic Functionalization : The tosylate group acts as a leaving group, enabling nucleophilic substitution reactions. This property is exploited in synthesizing substituted thiophene derivatives, which serve as intermediates in agrochemicals and pharmaceuticals.
- Coordination Chemistry : The oxime nitrogen and thiophene sulfur atoms can coordinate to transition metals, forming complexes with potential catalytic or photophysical applications.
A 2022 study demonstrated its utility in generating fused isoxazoline-isoquinolinone hybrids via DDQ-mediated oxidative cyclization, highlighting its role in accessing structurally complex heterocycles.
Current Research Trends and Applications
Recent investigations focus on three primary domains:
Medicinal Chemistry
- Anticancer Agents : Oxime derivatives exhibit cytotoxicity by modulating kinase activity or inducing apoptosis. For instance, analogues of 1-thiophen-2-YL-ethanone oxime tosylate have shown inhibitory effects on glycogen synthase kinase-3β (GSK-3β) and Aurora A kinase, targets in glioblastoma and breast cancer.
- Antimicrobial Scaffolds : The thiophene moiety’s electron-rich nature enhances interactions with microbial enzymes, while the oxime group improves membrane permeability. Hybrids incorporating this structure have demonstrated activity against Staphylococcus aureus and Candida albicans.
Catalysis
The compound serves as a precursor in hypervalent iodine-catalyzed reactions. For example, hydroxy(aryl)iodonium tosylate—generated in situ from 2-iodobenzoic acid and m-CPBA—mediates intramolecular oxidative cycloadditions of aldoximes, yielding polycyclic isoxazoles in >90% efficiency.
Materials Science
Thiophene-based sulfonates are explored for their optoelectronic properties. Functionalization of the oxime group enables tuning of bandgap energies in organic semiconductors, with potential applications in OLEDs and photovoltaic devices.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;N-(1-thiophen-2-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H7NOS/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(7-8)6-3-2-4-9-6/h2-5H,1H3,(H,8,9,10);2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSOCDBPBQHGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NO)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723202 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-[1-(thiophen-2-yl)ethylidene]hydroxylamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893611-82-0 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-[1-(thiophen-2-yl)ethylidene]hydroxylamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The preparation of 1-Thiophen-2-YL-ethanone oxime tosylate generally involves two main steps:
Detailed Synthetic Procedures
Oxime Formation (Oximation)
The oxime is synthesized by reacting 1-Thiophen-2-YL-ethanone (the ketone precursor) with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate, in an alcoholic solvent such as ethanol. This reaction proceeds via nucleophilic attack of hydroxylamine on the ketone carbonyl group, followed by dehydration to form the oxime.
| Parameter | Details |
|---|---|
| Reagents | 1-Thiophen-2-YL-ethanone, NH2OH·HCl, NaOAc |
| Solvent | Ethanol |
| Temperature | 80 °C |
| Reaction Time | 1 hour |
| Workup | Cooling, addition to cold water, filtration of solid oxime |
Yield: Approximately 69–75% under optimized conditions.
This method is consistent with oxime synthesis protocols reported for related tosylated oximes, such as (E)-1-phenyl-2-tosylethanone oxime.
Tosylation Reaction
The oxime is then converted into its tosylate salt by reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature and involves the nucleophilic substitution of the oxime hydroxyl group by the tosylate moiety, forming the tosylate ester.
| Parameter | Details |
|---|---|
| Reagents | 1-Thiophen-2-YL-ethanone oxime, p-Toluenesulfonyl chloride, pyridine or triethylamine |
| Solvent | Dichloromethane or similar aprotic solvent |
| Temperature | Room temperature |
| Reaction Time | Several hours (varies by scale) |
| Workup | Aqueous quench, extraction, purification by recrystallization or chromatography |
This method is widely used for the preparation of oxime tosylates and is adaptable for scale-up in industrial settings.
Reaction Scheme Summary
| Step | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | 1-Thiophen-2-YL-ethanone | NH2OH·HCl, NaOAc, EtOH, 80 °C, 1 h | 1-Thiophen-2-YL-ethanone oxime |
| 2 | 1-Thiophen-2-YL-ethanone oxime | p-Toluenesulfonyl chloride, pyridine, RT | 1-Thiophen-2-YL-ethanone oxime tosylate |
Optimization and Variations
- Solvent Choice: Ethanol is preferred for oximation due to solubility and reaction rate; dichloromethane or similar solvents are used for tosylation to ensure good solubility of reactants and control of reaction exotherm.
- Base Selection: Pyridine acts both as a base and solvent in tosylation, but triethylamine can be used to reduce odor and toxicity.
- Temperature Control: Oximation at elevated temperature (around 80 °C) facilitates reaction completion; tosylation at room temperature avoids side reactions.
- Purification: The product can be purified by recrystallization or chromatographic techniques to achieve high purity suitable for further synthetic applications.
Analytical and Characterization Data
- NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the oxime and tosylate groups.
- Melting Point: The tosylate salt typically has a higher melting point than the free oxime, indicating successful tosylation.
- Mass Spectrometry: Confirms molecular weight consistent with the tosylate derivative.
- Purity: Verified by chromatographic methods such as HPLC.
Research Findings and Industrial Relevance
- The tosylate group enhances the electrophilicity of the oxime, enabling further nucleophilic substitution reactions.
- The compound serves as a key intermediate for synthesizing biologically active heterocycles, including isoxazoles, which have anti-inflammatory and anticancer properties.
- Industrial scale-up involves optimization of solvent volumes, reagent stoichiometry, and reaction times to maximize yield and minimize impurities.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oximation | NH2OH·HCl, NaOAc, EtOH | 80 °C, 1 h | 69–75 | Formation of oxime from ketone |
| Tosylation | p-Toluenesulfonyl chloride, pyridine | RT, several hours | High | Tosylation of oxime hydroxyl group |
Chemical Reactions Analysis
Types of Reactions
1-Thiophen-2-YL-ethanone oxime tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The tosylate group can be substituted with nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It can participate in various reactions, including:
- Electrophilic Cyclization : The transformation of oximes to isoxazoles has been utilized to create compounds with anti-inflammatory properties. For instance, the synthesis of 3,4-diarylisoxazoles has shown high selectivity towards COX-II inhibition, which is crucial for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
- Condensation Reactions : The oxime can undergo condensation to yield more complex structures. For example, the reaction of 1-thiophen-2-YL-ethanone oxime with different amines has been explored to produce various nitrogen-containing heterocycles .
Medicinal Chemistry
The thiophene moiety is known for its pharmacological properties, including:
- Antitumor Activity : Compounds containing thiophene rings have been investigated for their potential as antitumor agents. Studies have shown that modifications to the thiophene structure can enhance its efficacy against cancer cells .
- Antimicrobial Properties : Research indicates that thiophene derivatives exhibit significant antibacterial and antifungal activities. The incorporation of the oxime group may further enhance these properties by improving solubility and bioavailability .
Synthesis Methodologies
Several methodologies have been reported for synthesizing 1-thiophen-2-YL-ethanone oxime tosylate:
- Oximation Reaction :
- Tosylation :
Case Studies
- Synthesis of Isoxazoles :
- Evaluation of Biological Activity :
Mechanism of Action
The mechanism of action of 1-Thiophen-2-YL-ethanone oxime tosylate involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: The oxime tosylate derivative is likely C₉H₁₁NO₃S₂ (based on parent oxime C₆H₇NOS + tosyl group C₇H₇SO₃⁻).
- Physical State : Typically a crystalline solid (analogous to related oxime derivatives, e.g., benzo[b]thiophen oximes, which exhibit melting points ~170–175°C) .
- Solubility : Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonate group, similar to other tosylated compounds .
Structural Analogs
Key Observations :
- Electronic Effects: Bromination (e.g., Z-1-(5-Bromo-thiophen-2-yl)-ethanone oxime) increases electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings .
- Heteroatom Substitution: Selenophen analogs exhibit altered electronic properties compared to thiophene, influencing ligand-metal interactions .
- Functional Group Differences : Thiosemicarbazones (C=S-NH₂) show stronger metal chelation than oximes, making them preferred in antimicrobial drug design .
Functional Group Analogs
Pharmacological and Toxicological Profiles
Notable Contrasts:
Biological Activity
1-Thiophen-2-YL-ethanone oxime tosylate is a chemical compound with significant biological activity and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Thiophen-2-YL-ethanone oxime tosylate has the molecular formula and features a thiophene ring, which contributes to its unique reactivity and biological interactions. The presence of the tosylate group enhances its electrophilic character, making it suitable for various chemical transformations.
The biological activity of 1-Thiophen-2-YL-ethanone oxime tosylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites on proteins, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate protein activity, leading to various biological effects including enzyme inhibition and potential anticancer properties .
Anticancer Activity
Recent studies have highlighted the potential of oxime derivatives, including 1-Thiophen-2-YL-ethanone oxime tosylate, in exhibiting anticancer properties. Research indicates that compounds containing oxime moieties can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 1-Thiophen-2-YL-ethanone oxime tosylate have shown promising results in inhibiting cell proliferation in glioma cells through apoptosis induction .
Enzyme Inhibition
The compound has been utilized in studies focused on enzyme inhibition, particularly regarding its ability to interact with specific enzymes involved in metabolic pathways. The reactivity of the tosylate group allows for nucleophilic substitution reactions, which can lead to the development of enzyme inhibitors .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 1-Thiophen-2-YL-ethanone oxime tosylate:
- Cytotoxicity Studies : A study evaluated various oxime derivatives for their cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Compounds with similar structures demonstrated IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents .
- Mechanistic Insights : Research has shown that compounds bearing the oxime functional group can induce apoptosis through specific signaling pathways. Flow cytometry analysis revealed that certain derivatives led to significant cell cycle arrest in cancerous cells, suggesting a mechanism where these compounds could be developed as therapeutic agents against tumors .
- Structure-Activity Relationships : A comprehensive review examined the structure-activity relationships (SAR) of oximes and their derivatives, emphasizing how modifications to the thiophene ring or the oxime group could enhance or diminish biological activity. This information is crucial for guiding future synthesis efforts aimed at optimizing therapeutic efficacy .
Comparative Analysis
A comparison of 1-Thiophen-2-YL-ethanone oxime tosylate with other thiophene derivatives illustrates its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Thiophen-2-YL-ethanone oxime | Lacks tosylate group | Less reactive in substitution reactions |
| Thiophene-2-carboxaldehyde oxime | Contains an aldehyde instead of a ketone | Different reactivity profile |
| 2-Acetylthiophene oxime | Similar structure without the tosylate group | Affects solubility and reactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Thiophen-2-YL-ethanone oxime tosylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves oxime formation from 1-thiophen-2-yl-ethanone via hydroxylamine condensation, followed by tosylation using tosyl chloride. Key parameters include pH control (neutral to slightly basic), temperature (0–5°C to minimize side reactions), and stoichiometric ratios (e.g., 1:1.2 ketone-to-hydroxylamine). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. For characterization, use H/C NMR to confirm oxime formation and tosylate incorporation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR for confirming oxime proton (δ 8–10 ppm) and aromatic thiophene protons (δ 6.5–7.5 ppm). C NMR to verify tosylate sulfonate group (δ ~120–130 ppm for aromatic carbons adjacent to sulfonate).
- HRMS : To confirm molecular ion peaks (e.g., [M+H] for CHNOS, theoretical m/z 310.04).
- XRD : For crystal structure determination (SHELX software for refinement; note challenges in resolving disordered tosylate groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
